N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex heterocyclic compound featuring a tricyclic core with fused thia (sulfur) and triaza (nitrogen) rings. The acetamide moiety is substituted with a 2-ethylphenyl group, which likely influences its electronic and steric properties. Key structural attributes include:
- Substituents: The 2-ethylphenyl group may enhance lipophilicity, while the acetamide linker facilitates interactions with biological targets.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-12-6-3-4-8-14(12)22-15(24)10-23-11-21-16-13-7-5-9-20-18(13)26-17(16)19(23)25/h3-9,11H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLFOLRSHFJLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” can be approached through a multi-step process involving the construction of the tricyclic core, followed by the introduction of the acetamide and ethylphenyl groups. Key steps may include cyclization reactions, amide bond formation, and functional group transformations. Typical reaction conditions might involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation, but could include solvents like dichloromethane, ethanol, or water, and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes
Scientific Research Applications
Chemistry
In chemistry, “N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways or its efficacy as a drug candidate for treating certain diseases.
Industry
In industry, “this compound” might be used in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies would be required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Triazole-Linked Acetamides (Compounds 6a–6c)
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted derivatives (e.g., 6b, 6c) share the acetamide-triazole scaffold but differ in substituents and core heterocycles :
- Key Differences: Heterocyclic Core: The target compound’s tricyclic thia-triaza system contrasts with the simpler triazole ring in 6a–6c. Substituents: The 2-ethylphenyl group in the target compound vs. nitro-phenyl (6b, 6c) or naphthyloxy groups (6a).
- Synthesis : Both classes utilize 1,3-dipolar cycloaddition, but the target compound’s tricyclic core likely requires additional cyclization steps.
Thieno-Pyrimidine Derivatives ()
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide features a thieno-pyrimidine core, differing in the arrangement of sulfur and nitrogen atoms compared to the target compound’s tricyclic system :
- Structural Impact: The thieno-pyrimidine ring may confer distinct π-π stacking interactions, while the methoxyphenyl substituent offers electron-donating effects.
Physicochemical Properties
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Table: Key Comparative Data
Implications of Structural Variations
- Bioactivity : Nitro groups (e.g., in 6b) may enhance antibacterial activity but increase toxicity, whereas the 2-ethylphenyl group in the target compound could improve membrane permeability .
- Solubility : The tricyclic core’s rigidity may reduce solubility compared to triazole derivatives, necessitating formulation optimizations.
Biological Activity
N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.
Chemical Structure
The compound's structure is characterized by a tricyclic framework with multiple functional groups that may contribute to its biological activity. Its molecular formula and weight are crucial for understanding its pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, research indicates that derivatives of similar structural frameworks exhibit significant cytotoxic effects:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, compounds structurally related to N-(2-ethylphenyl)-2-(6-oxo-8-thia...) showed IC50 values ranging from 18.53 µM to >500 µM across different cell lines .
The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis in cancer cells:
- Apoptosis Induction : Studies have shown that treatment with similar compounds leads to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Caspase Activation : The activation of caspase pathways has been observed, indicating a cascade effect that promotes cell death in tumor cells .
Structure–Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is critical for optimizing therapeutic efficacy:
- Alkyl Chain Length : Variations in alkyl chain length have been shown to influence cytotoxicity; shorter chains often result in higher activity against tumor cells.
- Functional Groups : The presence of specific functional groups can enhance solubility and bioavailability, which are essential for effective drug action .
Case Studies
Several case studies illustrate the efficacy of this compound and its derivatives:
-
Study on Compound 4f : This derivative exhibited a significant apoptosis rate (68.2%) in HeLa cells compared to 39.6% with 5-FU (a standard chemotherapy drug). The study utilized Hoechst/PI double staining to confirm apoptosis .
Compound IC50 (µM) Apoptosis Rate (%) 4f 3.24 68.2 5-FU 74.69 39.6 - Western Blot Analysis : Western blotting demonstrated that treatment with compound 4f significantly increased Bax expression while decreasing Bcl-2 levels over time, confirming its role in apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
